molecular formula C12H6N4 B1335946 [2,2'-Bipyridine]-6,6'-dicarbonitrile CAS No. 4411-83-0

[2,2'-Bipyridine]-6,6'-dicarbonitrile

Cat. No.: B1335946
CAS No.: 4411-83-0
M. Wt: 206.2 g/mol
InChI Key: KTYGOEZHIBSNMW-UHFFFAOYSA-N
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Description

[2,2'-Bipyridine]-6,6'-dicarbonitrile is a useful research compound. Its molecular formula is C12H6N4 and its molecular weight is 206.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Prion Inhibition

[2,2'-Bipyridine]-6,6'-dicarbonitrile-based compounds have been identified as potential inhibitors of prion replication in cultured cells. A study focusing on the structure-activity relationship of these compounds found some with significantly improved bioactivity against infectious prion isoforms, highlighting their potential in treating prion diseases (May et al., 2007).

Synthesis of Functionalized Derivatives

Research has been conducted on the synthesis of functionalized derivatives of this compound. This includes the development of methodologies for one-pot multi-component reactions under neat conditions, leading to high-yield production of these derivatives (Thirumurugan & Perumal, 2009).

Crystallographic Studies

Comparative studies of crystallizations in three and two dimensions have been done for isomers of [2,2'-bipyridine]dicarbonitrile. These studies are crucial for understanding molecular organization and intermolecular interactions, which are key in materials science and nanotechnology (Peter et al., 2017).

Electrocatalytic Applications

A polypyridyl cobalt(II) complex bearing this compound has been studied for its electrocatalytic properties, particularly in hydrogen evolution. This research is significant for developing catalysts with varied applications in energy and environmental sciences (Queyriaux et al., 2019).

Antibacterial Properties

Research into the antibacterial properties of this compound derivatives has shown potential applications in developing new antimicrobial drugs. This is particularly relevant in the context of increasing antibiotic resistance (Koszelewski et al., 2021).

Dye-Sensitized Solar Cells

Copper(I) complexes of this compound have been synthesized for incorporation into dye-sensitized solar cells (DSCs), indicating their potential in renewable energy applications (Constable et al., 2009).

Antibacterial Materials

A study demonstrated the use of a this compound complex for creating antibacterial materials. This research is significant for the development of new materials with inherent antimicrobial properties, useful in various applications (Pallavicini et al., 2013).

Safety and Hazards

When handling 2,2’-Bipyridine, personal protective equipment/face protection should be worn. It should not get in eyes, on skin, or on clothing. Avoid dust formation and use only under a chemical fume hood .

Future Directions

In the field of dye-sensitised solar cells, asymmetrical DπA 2,2′-bipyridine ligands for homoleptic copper (i)-based dyes have shown promise . The complexes [Cu(DπA) 2] + perform better than the organic DπA dye in DSCs .

Properties

IUPAC Name

6-(6-cyanopyridin-2-yl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N4/c13-7-9-3-1-5-11(15-9)12-6-2-4-10(8-14)16-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYGOEZHIBSNMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C2=CC=CC(=N2)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392988
Record name 6,6'-DICYANO-2,2'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4411-83-0
Record name 6,6'-DICYANO-2,2'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,6'-Dicyano-2,2'-bipyridyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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